Heptadecanoyl dihydroxyacetone phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

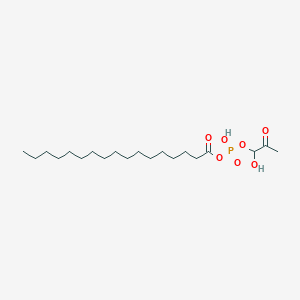

Heptadecanoyl dihydroxyacetone phosphate, also known as this compound, is a useful research compound. Its molecular formula is C20H40O7P+ and its molecular weight is 422.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Ketoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Roles

Heptadecanoyl dihydroxyacetone phosphate is primarily involved in lipid metabolism. It serves as an acyl donor in the synthesis of complex lipids, contributing to membrane biogenesis and energy storage. The fatty acid chain length influences the physical properties of the resulting lipids, impacting membrane fluidity and function.

- Lipid Biosynthesis : HDHAP plays a crucial role in the biosynthesis of glycerolipids. The incorporation of heptadecanoic acid enhances the structural diversity of membrane lipids, which can affect cellular signaling pathways and membrane dynamics .

- Metabolic Pathways : Similar to DHAP, HDHAP is involved in glycolysis and gluconeogenesis, acting as an intermediate that can be interconverted with other metabolites. Its unique structure allows for specific enzymatic interactions that are not possible with shorter-chain fatty acids .

Therapeutic Potential

Research indicates that HDHAP may have therapeutic applications, particularly in metabolic disorders and cancer treatment.

- Cancer Research : Studies have suggested that compounds related to DHAP, including HDHAP, may exhibit anti-cancer properties. They could potentially inhibit tumor growth by disrupting lipid metabolism in cancer cells .

- Metabolic Disorders : Given its role in lipid metabolism, HDHAP might be investigated for its potential to modulate metabolic pathways involved in conditions like obesity and diabetes. By influencing lipid profiles, it may help restore metabolic balance .

Case Study 1: Lipid Metabolism Modulation

A study demonstrated that altering the fatty acid composition of dihydroxyacetone phosphate derivatives could significantly affect lipid droplet formation in adipocytes. Researchers found that this compound led to increased lipid accumulation compared to other acyl groups, suggesting its potential use in studying lipid metabolism .

Case Study 2: Cancer Cell Inhibition

In vitro studies have shown that HDHAP can induce apoptosis in certain cancer cell lines by disrupting their lipid metabolism. The mechanism involves the modulation of key enzymes responsible for lipid synthesis, leading to reduced cell viability .

Comparison with Other Acyl-Dihydroxyacetone Phosphates

The following table summarizes the key differences between this compound and other acyl-DHAPs:

| Compound | Chain Length | Membrane Fluidity | Therapeutic Potential |

|---|---|---|---|

| Heptadecanoyl DHAP | C17 | High | Cancer inhibition |

| Palmitoyl DHAP | C16 | Moderate | Metabolic modulation |

| Oleoyl DHAP | C18 | High | Anti-inflammatory |

Eigenschaften

CAS-Nummer |

110988-81-3 |

|---|---|

Molekularformel |

C20H40O7P+ |

Molekulargewicht |

422.5 g/mol |

IUPAC-Name |

[hydroxy-(1-hydroxy-2-oxopropoxy)phosphoryl] heptadecanoate |

InChI |

InChI=1S/C20H39O7P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)26-28(24,25)27-20(23)18(2)21/h20,23H,3-17H2,1-2H3,(H,24,25) |

InChI-Schlüssel |

YORLIDZQRWBLJN-UHFFFAOYSA-O |

SMILES |

CCCCCCCCCCCCCCCCC(=O)OP(=O)(O)OC(C(=O)C)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCC(=O)OP(=O)(O)OC(C(=O)C)O |

Synonyme |

heptadecanoyl DHAP heptadecanoyl dihydroxyacetone phosphate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.